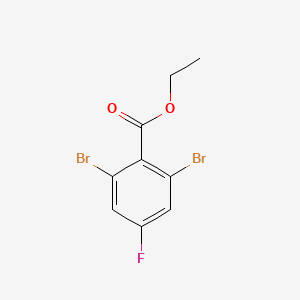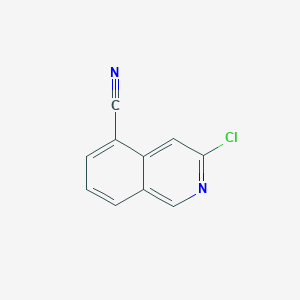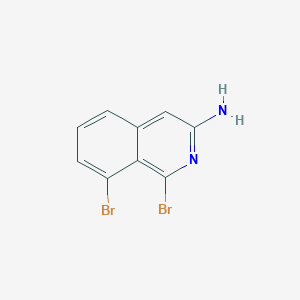
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
説明
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin used for research . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The compound has been used in the formation of photoresponsive porphyrin nanotubes. These nanotubes are formed by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin .Molecular Structure Analysis
The molecular formula of this compound is C40H24Cl2N8Sn, and its molecular weight is 806.29 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the formation of photoresponsive porphyrin nanotubes .科学的研究の応用
DNA Interaction and Chromophore Behavior
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride and its derivatives are extensively studied for their interactions with DNA. They demonstrate significant binding capabilities, often through both electrostatic and intercalative binding modes. Such interactions have implications for DNA structure alterations and potential applications in gene therapy and molecular biology (Carvlin, Datta-gupta, & Fiel, 1982). Additionally, the porphyrin photosensitizer, meso-Tetra (4-N-methyl-pyridyl) porphine tetraperchlorate, unwinds supercoiled ColEI DNA at lower concentrations than ethidium bromide, indicating a potential for gene regulation applications (Fiel & Munson, 1980).
Photodynamic Therapy and Cancer Treatment
Several studies have explored the use of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate (TMP), a derivative, in photodynamic therapy (PDT) for treating cancer. This compound is capable of inducing cell death in targeted tumor cells through the generation of reactive oxygen species. Enhancements in its cellular uptake and therapeutic effectiveness have been achieved through encapsulation in chitosan/alginate nanoparticles (Abdelghany et al., 2013).
Metal Ion Sensing
The aqueous solution of meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride has been reported to exhibit distinct electronic absorptions in the UV-vis region when interacting with toxic metal ions. This property suggests its application in the detection and sensing of metal ions like Hg^2+, Pb^2+, Cd^2+, and Cu^2+, crucial for environmental monitoring and public health safety (Zamadar, Orr, & Uherek, 2016).
Protein Aggregation and Disease Treatment
Research indicates that certain derivatives interact with proteins, influencing protein aggregation processes. This can be crucial in treating diseases caused by amyloidosis and in regulating protein states in pharmacological preparations (Lebedeva et al., 2020).
将来の方向性
作用機序
Target of Action
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin specialty chemical
Mode of Action
It has been used in research related to photocatalytic reduction and photoelectrochemical hydrogen production .
Biochemical Pathways
It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its involvement in these processes.
Pharmacokinetics
It is recommended to store the compound at room temperature and protect it from light .
Result of Action
It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its potential role in these processes.
Action Environment
It is recommended to store the compound at room temperature and protect it from light , suggesting that temperature and light exposure may affect its stability.
特性
IUPAC Name |
22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24Cl2N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



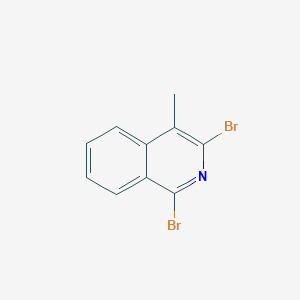
![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)

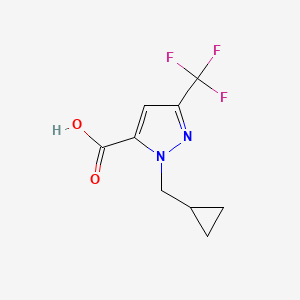

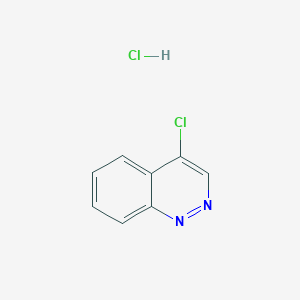

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)
